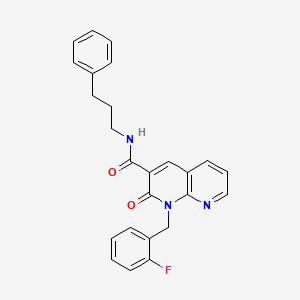
3-(4-tert-butylphenyl)prop-2-ynoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)prop-2-ynoic Acid is a chemical compound with the CAS Number: 220006-53-1 . It is also known as (2E)-3-(4-tert-butylphenyl)prop-2-enoic acid . The compound has a molecular weight of 204.27 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of a precursor to Lilial®, based on an aldol condensation in an ionic liquid, is described, utilizing piperidine as the base catalyst .Molecular Structure Analysis
The molecular formula of this compound is C13H14O2 . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 195 - 197 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Metabolite Analysis and Human Biomonitoring
3-(4-tert-butylphenyl)prop-2-ynoic Acid and its analogs, like lysmeral, have been the subject of human biomonitoring studies. For instance, lysmeral metabolites were extensively analyzed in urine samples of children and adolescents in Germany, highlighting its widespread presence and usage in personal care products and detergents. The study found significant occurrences of its metabolites, revealing exposure patterns and providing a basis for exposure reduction strategies (Murawski et al., 2020). Similarly, a decline over time in exposure to lysmeral was observed, indicating changes in usage or regulatory impacts on these compounds (Scherer et al., 2020).
Bioactivity and Toxicity Studies
Research on compounds related to this compound also extends to studies of bioactivity and toxicity. For instance, 2,4-Di-tert-butylphenol and its analogs, which are structurally related, are produced by various organisms and exhibit significant toxicity against most testing organisms. This toxicity is intriguing given the autotoxic nature of these compounds, leading to questions about their ecological and evolutionary roles (Zhao et al., 2020). Synthetic phenolic antioxidants, another related group of compounds, have been scrutinized for their environmental occurrence, human exposure, and potential toxicity, demonstrating the broader context of studies focused on these types of chemicals (Liu & Mabury, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZZGGBSKNFGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

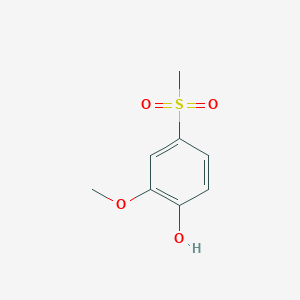
![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)
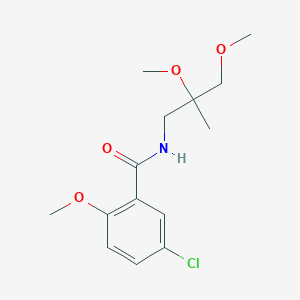
![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2441032.png)
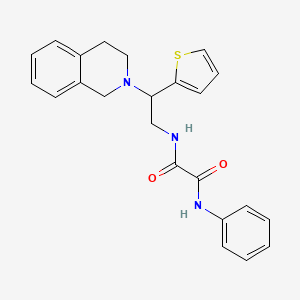
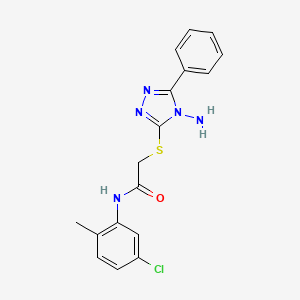
![2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2441037.png)
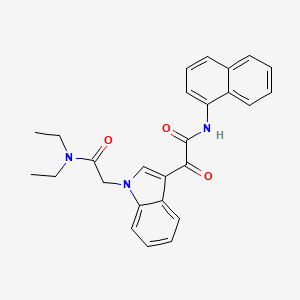
![N-(3-(diethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2441040.png)

![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2441042.png)
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2441044.png)
![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)
